Ruboxistaurin mesylate

Descripción general

Descripción

Métodos De Preparación

La síntesis del mesilato de LY 333531 implica varios pasos. Una ruta sintética común comienza con la hidrólisis de un macróciclo con hidróxido de potasio en etanol en reflujo para producir un anhídrido. Este anhídrido se trata luego con hexametildisilazano y metanol en dimetilformamida a 80 °C para obtener un compuesto intermedio. La des-tritilación de este intermedio con ácido clorhídrico en diclorometano o etanol da un alcohol, que luego se trata con anhídrido metanosulfónico y piridina en tetrahidrofurano para producir el mesilato. Finalmente, el producto deseado se obtiene haciendo reaccionar este mesilato con dimetilamina en tetrahidrofurano o dimetilformamida .

Análisis De Reacciones Químicas

El mesilato de LY 333531 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción típicamente involucra el uso de agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Aplicaciones Científicas De Investigación

Diabetic Retinopathy

RBX has been extensively studied for its effects on DR. Clinical trials have shown mixed results regarding its efficacy in preventing the progression of DR:

- Efficacy Trials : In a study involving patients with moderately severe to very severe nonproliferative DR, RBX did not significantly affect the overall progression compared to placebo. However, at higher doses (32 mg), it delayed moderate visual loss (MVL) and sustained moderate visual loss (SMVL) compared to placebo groups .

- Long-term Outcomes : The PKC-Diabetic Macular Edema study evaluated RBX over 30 months and found that while it did not significantly reduce the primary endpoint of sight-threatening DME, it showed potential benefits in delaying progression when analyzed under specific conditions .

Diabetic Macular Edema

The compound has also been evaluated specifically for DME:

- Safety and Efficacy : In a multicenter trial with 686 patients, RBX was administered at varying doses (4 mg, 16 mg, and 32 mg daily). Although the primary outcome did not show significant improvement, secondary analyses indicated a potential reduction in progression to sight-threatening stages at the highest dose .

- Adverse Events : The treatment was generally well tolerated, with minor adverse events reported that were not significantly different from placebo groups .

Diabetic Peripheral Neuropathy

Research into RBX's efficacy in diabetic peripheral neuropathy (DPN) suggests it may slow or reverse neuropathy progression:

- Systematic Review Findings : A systematic review indicated that while some studies showed positive effects on symptoms and functional disability in DPN patients, the evidence remains inconclusive for firm conclusions due to variability in study designs and outcomes .

Safety Profile

Ruboxistaurin has been generally well tolerated across various studies. Common treatment-emergent adverse events included abdominal pain and gastrointestinal issues; however, serious adverse events were not statistically different from placebo controls .

Summary of Clinical Trials

| Study Focus | Population Size | Dosage | Duration | Primary Outcome | Key Findings |

|---|---|---|---|---|---|

| Diabetic Retinopathy | 938 | 8 mg - 32 mg/day | 36-46 months | Progression of DR | Delayed MVL at 32 mg; no significant overall effect |

| Diabetic Macular Edema | 686 | 4 mg - 32 mg/day | 30 months | Progression to sight-threatening DME | Potential reduction at higher doses; not statistically significant |

| Diabetic Peripheral Neuropathy | Various | Varies | >6 months | Change in neurological symptoms | Mixed results; insufficient evidence for conclusion |

Mecanismo De Acción

El mesilato de LY 333531 ejerce sus efectos inhibiendo selectivamente la proteína quinasa C beta. Esta inhibición se logra mediante la unión competitiva dependiente del ATP al sitio activo de la enzima. Al bloquear la actividad de la proteína quinasa C beta, el mesilato de LY 333531 modula varios procesos celulares, incluida la adhesión de monocitos inducida por glucosa y el crecimiento de células endoteliales. Se ha demostrado que el compuesto alivia la hiperalgesia diabética al normalizar los niveles de monofosfato de guanosina cíclico en las neuronas del ganglio de la raíz dorsal .

Comparación Con Compuestos Similares

El mesilato de LY 333531 es único entre los inhibidores de la proteína quinasa C beta debido a su alta selectividad y biodisponibilidad oral. Compuestos similares incluyen:

Bisindolilmalemida I: Otro inhibidor de la proteína quinasa C con una especificidad más amplia.

Gö 6976: Un inhibidor selectivo de la proteína quinasa C alfa y beta.

Enzastaurina: Un inhibidor de la proteína quinasa C beta y otras isoformas, con posibles aplicaciones en terapia contra el cáncer. En comparación con estos compuestos, el mesilato de LY 333531 ofrece un enfoque más específico para inhibir la proteína quinasa C beta, lo que lo convierte en una herramienta valiosa tanto en investigación como en contextos terapéuticos

Actividad Biológica

Ruboxistaurin mesylate, an orally bioavailable and selective inhibitor of protein kinase C (PKC) beta, has garnered significant attention for its potential therapeutic applications, particularly in diabetic complications such as diabetic retinopathy and diabetic peripheral neuropathy. This article delves into the biological activity of this compound, summarizing key research findings, clinical trials, and case studies.

Ruboxistaurin exerts its effects primarily through the inhibition of PKC beta, an enzyme implicated in various pathological processes associated with diabetes. By binding to the active site of PKC beta, Ruboxistaurin interferes with adenosine triphosphate (ATP) binding and subsequently inhibits the phosphorylation of substrates that contribute to vascular complications in diabetes . This inhibition is crucial in mitigating the microvascular damage seen in conditions like diabetic retinopathy and neuropathy.

Pharmacokinetics

- Metabolism : Ruboxistaurin is metabolized by the cytochrome P450 enzyme CYP3A4 to its main metabolite, N-desmethyl Ruboxistaurin. The half-life of both Ruboxistaurin and its metabolite is approximately 24 hours, allowing for once-daily dosing .

- Excretion : The primary route of excretion for Ruboxistaurin is fecal, with renal elimination being a minor pathway. Consequently, renal impairment does not significantly affect its use .

Diabetic Retinopathy

Ruboxistaurin has been evaluated in several clinical trials for its efficacy in treating diabetic retinopathy (DR). A notable study involved a multicenter, double-masked, randomized controlled trial with 686 patients over 30 months. Although the primary outcome—progression to sight-threatening diabetic macular edema (DME)—was not statistically significant (P = .14), secondary analyses suggested that daily administration of 32 mg of Ruboxistaurin may reduce progression compared to placebo (P = .054) .

Furthermore, a Phase III trial demonstrated that while Ruboxistaurin did not significantly alter the overall progression of DR compared to placebo, it was associated with a delayed occurrence of moderate visual loss (MVL) (log rank P = 0.038) .

Diabetic Peripheral Neuropathy

In the context of diabetic peripheral neuropathy (DPN), Ruboxistaurin has shown promise in improving sensory symptoms and vibration detection thresholds in patients with mild DPN. A multinational Phase II study reported that although it did not meet its primary endpoint for quantitative sensory testing improvement, it effectively reduced sensory symptoms .

Case Studies and Research Findings

- Safety Profile : In a double-masked study involving patients with diabetes, Ruboxistaurin was well tolerated at doses up to 16 mg twice daily for 28 days. The only significant treatment-emergent adverse event was abdominal pain, more common in placebo groups (P = 0.049) .

- Retinal Blood Flow : In diabetic animal models, Ruboxistaurin has been shown to ameliorate retinal blood flow abnormalities and prevent neovascularization induced by diabetes . These findings underscore its potential utility in managing retinal complications.

Summary Table of Clinical Trials

| Study | Population | Dosage | Duration | Primary Outcome | Results |

|---|---|---|---|---|---|

| Study 1 | Patients with DME | 32 mg/day | 30 months | Progression to sight-threatening DME | No significant delay (P = .14), but reduced progression noted (P = .054) |

| Study 2 | Patients with mild DPN | 8-16 mg/day | 6 months | Improvement in QST | Did not meet primary endpoint but reduced sensory symptoms |

| Study 3 | Diabetic patients | Up to 32 mg/day | 28 days | Safety and tolerability | Well tolerated; no serious adverse events |

Propiedades

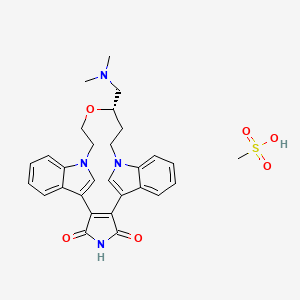

IUPAC Name |

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.CH4O3S/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4)/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHQBKLTAVUXFF-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172762 | |

| Record name | Ruboxistaurin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192050-59-2 | |

| Record name | Ruboxistaurin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192050592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruboxistaurin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBOXISTAURIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V860VW8AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.